For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(Diphenylmethyl)piperidine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(Diphenylmethyl)piperidine. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and logical relationships.
Core Chemical Profile and Structure
4-(Diphenylmethyl)piperidine, also known as 4-benzhydrylpiperidine, is a heterocyclic amine featuring a piperidine ring substituted at the 4-position with a diphenylmethyl group.[1][2] This structural arrangement makes it a valuable building block in medicinal chemistry.[3] The molecule is achiral and does not exhibit optical activity.[4]
Structure:
Caption: Molecular structure of 4-(Diphenylmethyl)piperidine.
Chemical Identity
| Identifier | Value | Reference |
| IUPAC Name | 4-(diphenylmethyl)piperidine | [2] |
| Systematic Name | Piperidine, 4-(diphenylmethyl)- | [4] |
| Synonyms | 4-Benzhydrylpiperidine | [1][5] |
| CAS Number | 19841-73-7 | [4][5] |
| Molecular Formula | C18H21N | [4][5] |
| Molecular Weight | 251.37 g/mol | [4][5] |
| SMILES | c1ccc(cc1)C(c2ccccc2)C3CCNCC3 | [4] |
| InChIKey | LUYLEMZRJQTGPM-UHFFFAOYSA-N | [2][4] |
Physicochemical Properties
The following table summarizes key physicochemical properties. Note that many of these values are calculated based on computational models due to the limited availability of experimentally determined data in public literature.
| Property | Value | Unit | Source (Type) |
| Boiling Point | 732.26 | K | [1] (Calculated) |
| Enthalpy of Fusion | 28.36 | kJ/mol | [1] (Calculated) |
| Enthalpy of Vaporization | 67.01 | kJ/mol | [1] (Calculated) |
| logP (Octanol/Water) | 3.818 | [1] (Calculated) | |
| Water Solubility (logS) | -4.47 | [1] (Calculated) | |
| pKa (protonated) | ~10-11 | Estimated based on piperidine (11.22)[6] and 2-(Diphenylmethyl)piperidine (~10.06)[7] |
Spectroscopic Data
Experimental spectroscopic data for 4-(Diphenylmethyl)piperidine is not widely available. However, based on its structure, the following characteristics can be anticipated.
Infrared (IR) Spectroscopy
An experimental condensed phase IR spectrum is available through the NIST WebBook.[2] Key expected absorptions would include:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically appearing below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: A peak in the 1000-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra are not available, the expected chemical shifts in ¹H and ¹³C NMR can be predicted.
-
¹H NMR:
-
Aromatic protons: Multiple signals in the 7.0-7.5 ppm range.
-
Diphenylmethyl proton (-CHPh₂): A signal likely between 3.5-4.5 ppm.
-
Piperidine protons: Complex multiplets between 1.0-3.5 ppm.
-
Amine proton (N-H): A broad singlet, with a chemical shift that can vary depending on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic carbons: Multiple signals in the 120-145 ppm range.
-
Diphenylmethyl carbon (-C HPh₂): A signal around 50-60 ppm.
-
Piperidine carbons: Signals in the 25-50 ppm range.
-
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 251. Common fragmentation patterns would likely involve the loss of one of the phenyl groups or cleavage of the piperidine ring.
Experimental Protocols
Representative Synthesis of 4-(Diphenylmethyl)piperidine
Objective: To synthesize 4-(Diphenylmethyl)piperidine from 4-benzoylpyridine.
Workflow Diagram:
Caption: A potential synthetic workflow for 4-(Diphenylmethyl)piperidine.
Step 1: Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide (Grignard reagent).
-
Once the Grignard reagent is formed, cool the flask in an ice bath.
-
Add a solution of 4-benzoylpyridine in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (diphenyl)(pyridin-4-yl)methanol.
Step 2: Dehydration
-
Dissolve the crude product from Step 1 in glacial acetic acid.
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the solution with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and evaporate the solvent to yield 4-(diphenylmethylene)pyridine.
Step 3: Catalytic Hydrogenation
-
Dissolve the 4-(diphenylmethylene)pyridine from Step 2 in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Shake or stir the mixture at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, 4-(Diphenylmethyl)piperidine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Biological Activity and Signaling Pathways
4-(Diphenylmethyl)piperidine serves as a crucial intermediate in the synthesis of various biologically active compounds.[9][10] A primary area of interest is its use as a scaffold for the development of N-type calcium channel blockers.[3][9]
Role as an N-type Calcium Channel Modulator Precursor
N-type (Cav2.2) calcium channels are voltage-gated ion channels predominantly located on presynaptic nerve terminals. They play a critical role in the influx of calcium ions, which triggers the release of neurotransmitters. The modulation of these channels is a key therapeutic strategy for conditions such as chronic pain.[11] Derivatives of 4-(Diphenylmethyl)piperidine have been investigated for their potential to block these channels.[12][13]
The diagram below illustrates the signaling pathway of an N-type calcium channel at a presynaptic terminal and the inhibitory effect of a blocker derived from the 4-(Diphenylmethyl)piperidine scaffold.
Caption: Inhibition of N-type calcium channel-mediated neurotransmission.
Applications in Drug Discovery and Development
The unique structure of 4-(Diphenylmethyl)piperidine makes it a versatile starting material for creating diverse molecular architectures.[9] Its applications extend beyond calcium channel blockers to include:
-
Antiallergic Agents: Derivatives have been synthesized and evaluated for their antiallergic and antihistaminic properties.[14]
-
Cardiotonic Agents: Certain related compounds have shown potential for cardiac and vascular activity.
-
Dopamine Receptor Ligands: The piperidine scaffold is present in molecules that interact with dopamine receptors.
Conclusion
4-(Diphenylmethyl)piperidine is a key chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined structure provides a robust scaffold for the synthesis of complex, biologically active molecules, particularly N-type calcium channel blockers. While a comprehensive set of experimentally determined physicochemical and spectral data is not fully available in the public domain, its chemical properties can be reliably estimated. The synthetic pathways to this compound are accessible through established organic chemistry reactions, making it a valuable tool for medicinal chemists. Further research into derivatives of 4-(Diphenylmethyl)piperidine is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. Piperidine, 4-(diphenylmethyl)- (CAS 19841-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Piperidine, 4-(diphenylmethyl)- [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. 2-Diphenylmethylpiperidine | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO1993021156A1 - 4-diphenylmethyl piperidine derivatives and process for their preparation - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytoplasmic determinants of piperidine blocking affinity for N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
